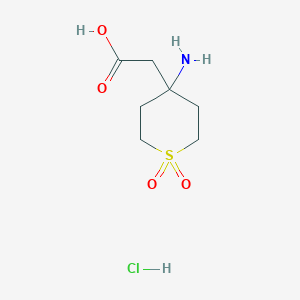
3-Pyrazin-2-ylpropan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Pyrazin-2-ylpropan-1-amine;dihydrochloride” is a chemical compound with the CAS Number: 2361643-53-8 . It has a molecular weight of 210.11 .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H11N3.2ClH/c8-3-1-2-7-6-9-4-5-10-7;;/h4-6H,1-3,8H2;2*1H . This indicates the presence of a pyrazine ring attached to a propan-1-amine group, along with two chloride ions. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties are not available in the current data.Scientific Research Applications
Pharmaceutical Research
“3-Pyrazin-2-ylpropan-1-amine;dihydrochloride” is a compound that has been explored for its potential pharmaceutical applications. Due to its structural similarity to pyrrolopyrazine, a scaffold known for a wide range of biological activities, it may serve as a precursor or an intermediate in the synthesis of pharmaceuticals targeting various diseases .
Antimicrobial Activity
Compounds derived from pyrrolopyrazine, which share a similar structure to our compound of interest, have demonstrated antimicrobial properties. This suggests that “3-Pyrazin-2-ylpropan-1-amine;dihydrochloride” could be utilized in the development of new antimicrobial agents .
Anti-inflammatory Agents
The pyrrolopyrazine derivatives are known for their anti-inflammatory effects. As such, “3-Pyrazin-2-ylpropan-1-amine;dihydrochloride” may be used in the research and development of anti-inflammatory drugs, potentially contributing to treatments for conditions like arthritis or asthma .
Antiviral Research
Research into pyrrolopyrazine derivatives has shown antiviral activity, indicating that “3-Pyrazin-2-ylpropan-1-amine;dihydrochloride” could be valuable in the study of antiviral drug development, particularly in the search for treatments against new and emerging viral infections .
Antifungal Applications
Similar to its antimicrobial potential, “3-Pyrazin-2-ylpropan-1-amine;dihydrochloride” may also be investigated for its antifungal properties. This could lead to the creation of novel antifungal medications for combating fungal infections .
Antioxidant Properties
The pyrrolopyrazine core is associated with antioxidant properties. Therefore, “3-Pyrazin-2-ylpropan-1-amine;dihydrochloride” might be researched for its efficacy in reducing oxidative stress, which is a factor in many chronic diseases .
Antitumor Activity
Compounds with a pyrrolopyrazine base have been found to exhibit antitumor activities. This suggests that “3-Pyrazin-2-ylpropan-1-amine;dihydrochloride” could be a candidate for cancer research, particularly in the synthesis of new chemotherapeutic agents .
Kinase Inhibition
Lastly, the pyrrolopyrazine derivatives have shown activity in kinase inhibition, which is a significant area in drug discovery for cancer treatment. “3-Pyrazin-2-ylpropan-1-amine;dihydrochloride” could thus be explored for its potential role in the development of kinase inhibitors .
Safety and Hazards
properties
IUPAC Name |
3-pyrazin-2-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-3-1-2-7-6-9-4-5-10-7;;/h4-6H,1-3,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABKKZMRUJVMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrazin-2-ylpropan-1-amine;dihydrochloride | |
CAS RN |
2361643-53-8 |
Source


|
| Record name | 3-(pyrazin-2-yl)propan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylphenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2862418.png)




![2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2862427.png)
![N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2862428.png)
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B2862429.png)
![3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2862432.png)
![2-(4-benzylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2862433.png)
![1-methyl-5-[(2-methylbenzyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2862435.png)


